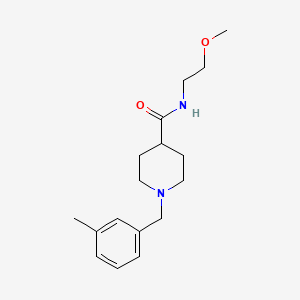![molecular formula C21H21N3O3 B4984574 N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4984574.png)
N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide, also known as Compound A, is a novel chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown promising results in various studies, and its potential applications in the field of medicine and biotechnology are currently being explored.
作用機序
The mechanism of action of N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell growth and survival. For example, this compound A has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. It has also been shown to inhibit the activity of the transcription factor NF-kB, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound A are complex and varied, depending on the specific application and context. In cancer treatment, for example, this compound A has been shown to induce cell cycle arrest and apoptosis, leading to the death of tumor cells. In neuroprotection, this compound A has been shown to protect neurons from oxidative stress and prevent neuronal death, leading to improved cognitive function. In anti-inflammatory therapy, this compound A has been shown to reduce inflammation and pain, leading to improved quality of life for patients.
実験室実験の利点と制限
N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide A has several advantages as a research tool, including its potent biological activity, its ability to selectively target specific signaling pathways and enzymes, and its potential for the development of new drugs. However, there are also some limitations to its use in lab experiments, including its high cost, its limited availability, and the need for specialized equipment and expertise to synthesize and study the compound.
将来の方向性
There are several future directions for research on N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide A, including the development of new cancer drugs, the exploration of its potential as a neuroprotective agent, and the investigation of its anti-inflammatory properties. Other potential applications include the development of new drugs for autoimmune diseases, metabolic disorders, and infectious diseases. Further research is needed to fully understand the mechanism of action of this compound A and its potential applications in various fields of medicine and biotechnology.
合成法
The synthesis of N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide A involves a multi-step process that requires the use of several chemical reagents and techniques. The first step involves the preparation of 2-(1H-indol-3-yl)-2-oxoacetic acid, which is then reacted with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form the intermediate compound. This intermediate is then reacted with N-[3-(acetylamino)-2,4,6-trimethylphenyl]amine to produce the final product, this compound A.
科学的研究の応用
N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide A has been extensively studied for its potential applications in the field of medicine and biotechnology. Some of the most promising research areas include cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, this compound A has been shown to inhibit the growth of tumor cells and induce apoptosis, making it a promising candidate for the development of new cancer drugs. In neuroprotection, this compound A has been shown to protect neurons from oxidative stress and prevent neuronal death, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory therapy, this compound A has been shown to reduce inflammation and pain, making it a potential treatment for conditions such as arthritis and inflammatory bowel disease.
特性
IUPAC Name |
N-(3-acetamido-2,4,6-trimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-11-9-12(2)19(13(3)18(11)23-14(4)25)24-21(27)20(26)16-10-22-17-8-6-5-7-15(16)17/h5-10,22H,1-4H3,(H,23,25)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBVESAJHOSUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4984497.png)
![{1-(4-tert-butylbenzoyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4984504.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4984508.png)
![5-(4-chlorophenyl)-N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B4984515.png)
![methyl 3-[({[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4984534.png)
![3-chloro-5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4984543.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4984555.png)
![5-[(dimethylamino)methyl]-6-hydroxy-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone](/img/structure/B4984563.png)
![2,2'-{[2-nitro-4-(trifluoromethyl)phenyl]imino}diethanol](/img/structure/B4984568.png)
![(2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine](/img/structure/B4984578.png)


![N-[2-(4-methoxyphenyl)ethyl]-N'-methylethanediamide](/img/structure/B4984600.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4984606.png)
